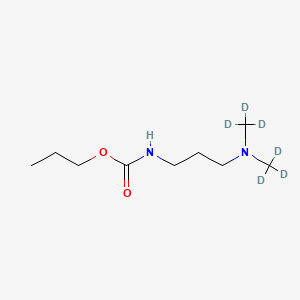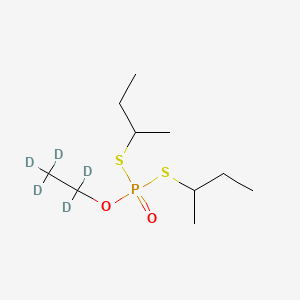
4-tert-Octylphénol diéthoxylate-13C6
Vue d'ensemble
Description
4-tert-Octylphenol Diethoxylate-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of 4-tert-Octylphenol, which is commonly used in various industrial applications. The isotopic labeling with carbon-13 makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
4-tert-Octylphenol Diethoxylate-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for the study of reaction mechanisms and compound identification.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
Target of Action
The primary target of 4-tert-Octylphenol Diethoxylate-13C6, a degradation product of the multi-purpose surfactant Triton X , is the endocrine system. It is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects .
Mode of Action
The compound interacts with its targets by mimicking the hormone estrogen. This interaction can lead to changes in the normal functioning of the endocrine system, potentially disrupting hormone balance .
Biochemical Pathways
Given its estrogenic effects, it is likely to impact pathways related to hormone synthesis and regulation .
Pharmacokinetics
As a degradation product of triton x, it is expected to be present in the environment and can potentially enter the body through various routes of exposure .
Result of Action
The molecular and cellular effects of 4-tert-Octylphenol Diethoxylate-13C6’s action include potential disruption of normal hormonal function due to its weak estrogenic effects . This can lead to various health effects, particularly in the reproductive system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Octylphenol Diethoxylate-13C6. As an environmental contaminant, its presence and effects can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-tert-Octylphenol Diethoxylate-13C6 are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It is a common environmental pollutant showing weak estrogenic effects .
Cellular Effects
4-tert-Octylphenol Diethoxylate-13C6 has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Octylphenol Diethoxylate-13C6 typically involves the ethoxylation of 4-tert-Octylphenol. This process includes the reaction of 4-tert-Octylphenol with ethylene oxide in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the ethoxylation process .
Industrial Production Methods
In industrial settings, the production of 4-tert-Octylphenol Diethoxylate-13C6 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Octylphenol Diethoxylate-13C6 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Octylphenol: The non-labeled version of the compound, commonly used in industrial applications.
Nonylphenol Ethoxylates: Similar in structure but with different alkyl chain lengths and ethoxylation degrees.
Bisphenol A: Another phenolic compound with different applications and properties.
Uniqueness
4-tert-Octylphenol Diethoxylate-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in analytical and research applications. This labeling allows for more accurate and detailed studies compared to non-labeled compounds .
Propriétés
IUPAC Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZOTMMGHGTPH-CJFYFUKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676080 | |
| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-69-3 | |
| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate](/img/structure/B565056.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)
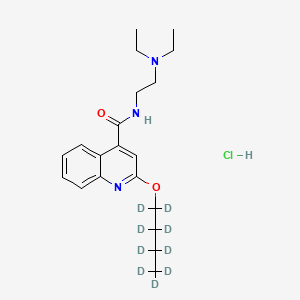
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)
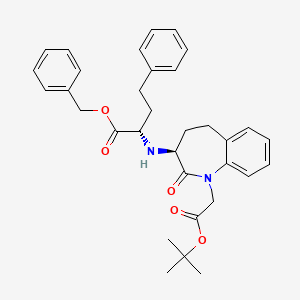
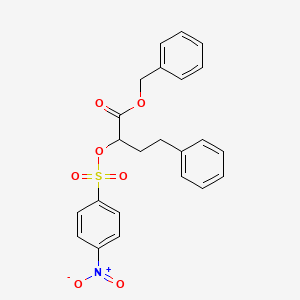
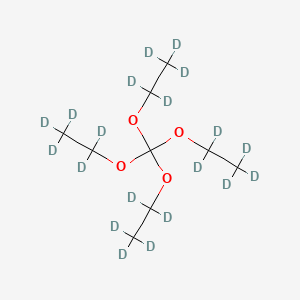
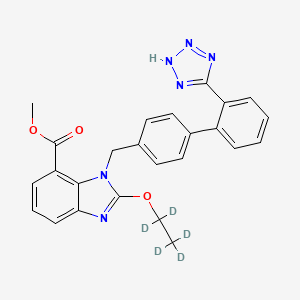
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)
